Boc-Arg(Z)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

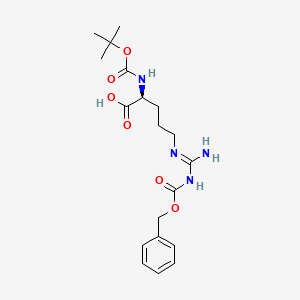

(2S)-5-[[amino(phenylmethoxycarbonylamino)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N4O6/c1-19(2,3)29-18(27)22-14(15(24)25)10-7-11-21-16(20)23-17(26)28-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,22,27)(H,24,25)(H3,20,21,23,26)/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTDCZFJSCZHUMM-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCN=C(N)NC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCN=C(N)NC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to Nα-Boc-N',N''-bis(benzyloxycarbonyl)-L-arginine in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The synthesis of arginine-containing peptides is a cornerstone of therapeutic and research-focused peptide chemistry. Arginine's guanidinium side chain, with its high basicity and nucleophilicity, is often crucial for biological activity, mediating interactions with receptors and membranes.[1] However, these same properties present significant challenges during solid-phase peptide synthesis (SPPS), necessitating robust protection strategies to prevent side reactions and ensure the fidelity of the final peptide sequence.[1]

This guide provides an in-depth examination of Nα-Boc-N',N''-bis(benzyloxycarbonyl)-L-arginine, commonly referred to as Boc-Arg(di-Z)-OH or Boc-Arg(Z)₂-OH. We will delve into its chemical properties, the rationale behind its use, and detailed protocols for its application, offering field-proven insights for its successful incorporation into peptide chains.

It is critical to distinguish between the mono- and di-substituted benzyloxycarbonyl (Z) protected arginine derivatives. While both exist, this guide will focus on the di-substituted version, Boc-Arg(di-Z)-OH, which offers complete protection of the guanidinium group.

Core Properties and Specifications

Boc-Arg(di-Z)-OH is a white to off-white powder utilized as a building block for introducing arginine residues in Boc-based solid-phase peptide synthesis.[2] Its key physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 51219-19-3 | |

| Molecular Formula | C₂₇H₃₄N₄O₈ | |

| Molecular Weight | 542.58 g/mol | |

| Appearance | Solid, white to off-white powder | [2] |

| Melting Point | ~140 °C | |

| Storage Temperature | 15-25°C |

The Rationale for Dual Protection: Structure and Mechanistic Insights

The structure of Boc-Arg(di-Z)-OH is designed for maximal stability during peptide synthesis. The α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while the guanidinium side chain is protected by two benzyloxycarbonyl (Z or Cbz) groups.

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Experimental Protocol: Coupling of Boc-Arg(di-Z)-OH

This protocol outlines a standard procedure for the incorporation of Boc-Arg(di-Z)-OH into a growing peptide chain on a solid support using a diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) activation strategy.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

Boc-Arg(di-Z)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIEA)

-

Ninhydrin test kit

Procedure:

-

Resin Swelling: Swell the resin-bound peptide in DCM for 20-30 minutes, followed by washing with DMF (3 times).

-

Activation of Boc-Arg(di-Z)-OH:

-

In a separate vessel, dissolve 3 equivalents of Boc-Arg(di-Z)-OH and 3 equivalents of HOBt in DMF.

-

Causality: HOBt is an activation additive that suppresses racemization and accelerates the coupling reaction by forming a more reactive HOBt-ester intermediate. [3] * Add 3 equivalents of DIC to the amino acid/HOBt solution.

-

Allow the activation to proceed for 10-15 minutes. Note: Due to the steric hindrance of Boc-Arg(di-Z)-OH, ensure complete dissolution.

-

-

Coupling Reaction:

-

Drain the DMF from the resin.

-

Add the activated Boc-Arg(di-Z)-OH solution to the resin.

-

Agitate the reaction mixture at room temperature for 2-4 hours. The extended coupling time is often necessary to overcome the steric hindrance of the di-Z protecting groups. [4]4. Monitoring the Reaction:

-

Perform a ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

-

Self-Validation: If the ninhydrin test is positive (blue/purple beads), indicating incomplete coupling, a second coupling (double coupling) is required. Drain the reaction mixture, wash the resin with DMF, and repeat steps 2 and 3 with fresh reagents.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove any unreacted reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

-

Challenges and Strategic Considerations

While Boc-Arg(di-Z)-OH provides robust protection, its use is not without challenges:

-

Steric Hindrance: As mentioned, the bulky di-Z groups can impede coupling efficiency. [4]Strategies to overcome this include extended coupling times, double coupling, or the use of more potent activating agents like HBTU or PyBOP.

-

Deprotection: The removal of the Z groups requires harsh conditions, typically catalytic hydrogenation or strong acids like anhydrous HF. [5]HF is highly corrosive and requires specialized equipment and safety protocols. [6]This is a significant drawback of the Boc/Bzl strategy in general.

-

δ-Lactam Formation: While a more significant issue for other arginine derivatives like Boc-Arg(Boc)₂-OH, the potential for intramolecular cyclization to form an inactive δ-lactam during activation should not be entirely dismissed, although the di-Z protection generally offers good stability against this side reaction. [1][6]

Comparative Analysis with Other Arginine Derivatives

The choice of protecting group for arginine is a critical decision in peptide synthesis design. Below is a comparison of Boc-Arg(di-Z)-OH with other commonly used arginine derivatives in Boc-SPPS.

| Arginine Derivative | Side-Chain Protection | Deprotection Conditions | Key Advantages | Key Disadvantages |

| Boc-Arg(di-Z)-OH | Two Benzyloxycarbonyl (Z) groups | Hydrogenolysis or strong acid (HF) [5] | Complete protection of the guanidinium group, reducing side reactions during coupling. [7] | Steric hindrance leading to slower coupling; requires harsh deprotection. [4][6] |

| Boc-Arg(Tos)-OH | Tosyl (Tos) | Strong acid (HF) [8] | High coupling efficiency and reliability. [6] | Harsh deprotection required; the cleaved tosyl group can modify sensitive residues like tryptophan. [6][8] |

| Boc-Arg(NO₂)-OH | Nitro (NO₂) | Strong acid (HF) or reduction [8][9] | Stable protection. | Can lead to ornithine formation as a side product during HF cleavage. [8] |

| Boc-Arg(Boc)₂-OH | Two tert-butyloxycarbonyl (Boc) groups | Mild acid (TFA) [1] | Mild deprotection conditions compatible with Nα-Boc removal. | High propensity for δ-lactam formation during activation, leading to chain termination. [1][6] |

Conclusion

Nα-Boc-N',N''-bis(benzyloxycarbonyl)-L-arginine is a valuable, albeit challenging, building block in the repertoire of peptide chemists. Its strength lies in the complete and robust protection of the arginine side chain, which is essential for the synthesis of complex peptides where side reactions must be minimized. However, researchers must be prepared to address the challenges of steric hindrance during coupling and the harsh conditions required for final deprotection. By understanding the underlying chemical principles and employing optimized protocols, Boc-Arg(di-Z)-OH can be used effectively to synthesize high-purity, arginine-containing peptides for a wide range of research and therapeutic applications.

References

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Al Musaimi, O., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2936. [Link]

-

AAPPTec. (n.d.). Boc-Arg(Z)2-OH [51219-19-3]. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. bachem.com [bachem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Boc-Arg(Z)-OH in Dimethylformamide (DMF) and Dichloromethane (DCM)

Abstract

The selection of an appropriate solvent is a critical parameter in solid-phase peptide synthesis (SPPS), directly influencing reaction kinetics, resin solvation, and, most fundamentally, the solubility of reagents. This guide provides an in-depth analysis of the solubility of Nα-Boc-Nω-Z-L-arginine (Boc-Arg(Z)-OH) and its commonly used di-Z protected variant, Boc-Arg(Z)₂-OH, in two cornerstone solvents of peptide chemistry: N,N-Dimethylformamide (DMF) and Dichloromethane (DCM). By examining the physicochemical properties of the solute and solvents, we elucidate the underlying mechanisms of solvation and provide field-tested protocols for researchers, scientists, and drug development professionals to ensure efficient and reproducible synthesis workflows.

Introduction: The Critical Role of Solvent Selection

Protected amino acids are the fundamental building blocks in the stepwise assembly of peptides. This compound, with its acid-labile α-amino protecting group (Boc) and a side-chain guanidinium group masked by the benzyloxycarbonyl (Z) group, is a key derivative for incorporating arginine into peptide sequences. The success of a coupling step in SPPS is contingent upon the complete dissolution of the incoming amino acid derivative in the reaction solvent. Incomplete solubility leads to lower effective concentrations, failed couplings, and the generation of deletion sequences, which complicates purification and reduces overall yield.

DMF and DCM are ubiquitous in peptide synthesis laboratories, yet they possess vastly different properties.[1][2] DMF is a polar aprotic solvent celebrated for its exceptional dissolving power, while DCM is a less polar solvent often employed for its excellent resin-swelling properties in polystyrene-based resins and its compatibility with trifluoroacetic acid (TFA) for Boc-deprotection steps.[3][4] Understanding the specific interactions between this compound and these solvents is essential for protocol optimization and troubleshooting.

Physicochemical Properties: A Comparative Overview

The solubility of a compound is governed by the intermolecular forces between the solute and the solvent. A harmonized profile of polarity, hydrogen bonding capability, and dielectric constant is required for effective dissolution.

This compound is a complex molecule characterized by:

-

Polar Moieties: A free carboxylic acid and a protected guanidinium group, which are capable of hydrogen bonding.

-

Nonpolar Moieties: A bulky, hydrophobic tert-butoxycarbonyl (Boc) group and one or two aromatic benzyloxycarbonyl (Z) groups.

-

Physical State: A crystalline solid whose lattice energy must be overcome by solvent interactions.[5][6]

The properties of the solvents are summarized below.

| Property | N,N-Dimethylformamide (DMF) | Dichloromethane (DCM) |

| Formula | C₃H₇NO | CH₂Cl₂ |

| Molecular Weight | 73.09 g/mol [7] | 84.93 g/mol |

| Type | Polar Aprotic Solvent[7] | Relatively Nonpolar Solvent[8] |

| Boiling Point | 153 °C[7] | ~40 °C |

| Dielectric Constant (25°C) | 36.7[9] | 9.1 |

| Key Features | "Universal solvent" with high solvency power; strong H-bond acceptor.[9][10][11] | Volatile; excellent swelling for polystyrene resins; inert to TFA.[3][8] |

| Qualitative Solubility for this compound | High / Readily Soluble | Low to Moderate / Potentially Insoluble |

The Mechanism of Solvation: Why DMF Excels

The principle of "like dissolves like" provides a foundational but incomplete picture. The superior performance of DMF in dissolving this compound can be attributed to a combination of factors.

In DMF: DMF is a highly polar, aprotic solvent. Its high dielectric constant effectively insulates and stabilizes the polar carboxylic acid group of the protected amino acid. As a potent hydrogen bond acceptor, the oxygen atom of the formyl group in DMF readily interacts with and disrupts the intermolecular hydrogen bonds within the this compound crystal lattice, primarily at the carboxylic acid proton. This synergistic combination of polarity and hydrogen bonding capability allows DMF to effectively solvate all regions of the large molecule, from the polar acid terminus to the bulky, nonpolar protecting groups, leading to rapid and complete dissolution.[1][12]

In DCM: Dichloromethane is a solvent of much lower polarity. While it can engage with the hydrophobic Boc and Z groups through London dispersion forces, it is a poor hydrogen bonding partner.[3] It lacks the ability to effectively disrupt the strong intermolecular forces holding the crystalline solid together. Consequently, the energy required to break the solute-solute interactions is not sufficiently compensated by the energy released from solute-solvent interactions, resulting in poor solubility. Difficult couplings observed when using DCM have been directly attributed to its inefficient solvation of the growing peptide chain.[3]

The following diagram illustrates these molecular interactions.

Field-Proven Experimental Protocols

Adherence to a validated protocol is essential for reproducibility. The following workflows are designed to be self-validating systems for preparing solutions of this compound.

Protocol 1: Standard Dissolution in DMF for Peptide Coupling

This protocol is the recommended standard for preparing this compound for activation and coupling in SPPS.

-

Preparation: In a clean, dry vessel, weigh the required mass of this compound (e.g., 4 equivalents relative to resin substitution).

-

Solvent Addition: Add anhydrous, peptide-grade DMF to achieve the target concentration (typically 0.2-0.5 M). Causality Note: Anhydrous solvent is critical to prevent hydrolysis of activated esters and other water-mediated side reactions.

-

Dissolution: Vortex the mixture for 30-60 seconds. The powder should readily dissolve. If any particulates remain, sonicate the vessel in a water bath for 1-2 minutes.

-

Validation: Visually inspect the solution against a dark background. It must be completely clear and free of any suspended particles before proceeding to the activation step (e.g., addition of HBTU/DIEA).[13]

Protocol 2: Solubility Assessment and Troubleshooting in DCM

This workflow is designed to test solubility limits and provides a rescue strategy if DCM is required by a specific process.

-

Initial Test: In a test vial, weigh a small amount of this compound (e.g., 10-20 mg).

-

DCM Addition: Add a volume of anhydrous DCM equivalent to a standard coupling concentration (e.g., 0.2 M).

-

Observation: Vortex vigorously for 1 minute. Observe the mixture. It is highly probable that the solid will not fully dissolve, resulting in a fine suspension.

-

Troubleshooting Step 1 (Sonication/Warming): Sonicate the suspension for 5 minutes. If undissolved solid remains, gently warm the mixture to 30-35°C. Caution: Avoid temperatures above 40°C, as this can increase the risk of thermal degradation of the Boc group.

-

Troubleshooting Step 2 (Co-Solvent Addition): If the solid persists, add DMF dropwise while vortexing until a clear solution is achieved. Note the final percentage of DMF required. This confirms that a DCM/DMF co-solvent system is necessary.[14]

The logical flow for solvent selection and preparation is visualized below.

Sources

- 1. Peptide synthesis: chemical essentials for standard and greener investigations | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. tandfonline.com [tandfonline.com]

- 3. peptide.com [peptide.com]

- 4. chempep.com [chempep.com]

- 5. This compound CAS#: 51219-18-2 [amp.chemicalbook.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Dimethylformamide (DMF) [commonorganicchemistry.com]

- 8. Dichloromethane - Wikipedia [en.wikipedia.org]

- 9. kianresin.com [kianresin.com]

- 10. nbinno.com [nbinno.com]

- 11. productcatalog.eastman.com [productcatalog.eastman.com]

- 12. biotage.com [biotage.com]

- 13. bio-protocol.org [bio-protocol.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Preserving the Cornerstone: A Technical Guide to the Stability and Storage of Boc-Arg(Z)-OH

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Nα-tert-Butoxycarbonyl-Nω-benzyloxycarbonyl-L-arginine, or Boc-Arg(Z)-OH, is a critical building block in modern peptide synthesis. Its dual-protection scheme allows for the precise and controlled incorporation of the highly functional arginine residue into complex peptide chains. However, the very chemical features that make it an elegant synthetic tool also render it susceptible to degradation if not handled and stored with the requisite scientific rigor. This guide serves as a comprehensive technical resource on the stability profile, optimal storage conditions, and proper handling of this compound to ensure its integrity from vial to final product.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective use and preservation. Any deviation from its expected appearance, such as discoloration or clumping, can be an early indicator of degradation or impurity.

| Property | Value | Source(s) |

| CAS Number | 51219-18-2 | [1] |

| Molecular Formula | C₁₉H₂₈N₄O₆ | Inferred from structure |

| Molecular Weight | 408.45 g/mol | Inferred from formula |

| Appearance | White powder | [1] |

| Melting Point | 122-124 °C | [1] |

| Solubility | Soluble in water or 1% acetic acid | [1] |

Note: This guide specifically addresses this compound. A related compound, Boc-Arg(di-Z)-OH (CAS: 51219-19-3), where two Z groups protect the side chain, has different properties, such as a higher melting point of ~140 °C.[2][3] Researchers should verify the specific reagent in use.

The Chemical Stability Profile: A Tale of Two Protecting Groups

The stability of this compound is fundamentally dictated by the lability of its two key protecting groups: the acid-sensitive Boc group at the α-amine and the Z group on the side-chain guanidinium function, which is susceptible to hydrogenolysis.

The Acid-Labile Boc Group

The tert-butyloxycarbonyl (Boc) group is specifically designed for its facile cleavage under acidic conditions, while remaining robust against a wide range of other reagents.

-

Mechanism of Instability (Deprotection): The primary degradation pathway for the Boc group is acid-catalyzed hydrolysis.[] Treatment with acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent protonates the carbonyl oxygen. This initiates the collapse of the carbamate to form the free amine, carbon dioxide, and a stable tert-butyl cation.[5]

-

Orthogonal Stability: Crucially, the Boc group is stable in the presence of most nucleophiles and bases.[5] This stability allows for orthogonal deprotection strategies in complex syntheses, for instance, when a base-labile Fmoc group is used elsewhere in the molecule.[5]

Caption: Acid-catalyzed degradation pathway of the Boc protecting group.

The Hydrogenolysis-Sensitive Z Group

The benzyloxycarbonyl (Z or Cbz) group provides robust protection for the nucleophilic guanidinium side chain of arginine. Its removal requires a distinct set of chemical conditions, making it orthogonal to the Boc group.

-

Mechanism of Instability (Deprotection): The Z group is most cleanly and commonly cleaved via catalytic hydrogenolysis.[6] This involves the use of a hydrogen source (e.g., H₂ gas) and a metal catalyst, typically palladium on carbon (Pd/C). The reaction cleaves the benzylic C-O bond, releasing the deprotected guanidinium group, toluene, and carbon dioxide.

-

Alternative Cleavage: While stable to mild acids, the Z group can also be removed by very strong acids, such as anhydrous HF or HBr in acetic acid, conditions which would also cleave the Boc group.

Caption: Cleavage of the Z protecting group via catalytic hydrogenolysis.

Key Factors Influencing Long-Term Stability

Several environmental factors can compromise the integrity of this compound during storage. A proactive approach to controlling these variables is critical for maintaining the reagent's purity and reactivity.

-

Temperature: Elevated temperatures accelerate all chemical degradation pathways. While some related derivatives are shipped on cold packs, the primary concern is preventing slow degradation over time.[7]

-

Moisture (Hygroscopicity): As a polar molecule with multiple hydrogen bond donors and acceptors, this compound can be hygroscopic. Absorbed water can lead to slow hydrolysis of the protecting groups or the carboxylic acid itself. Therefore, storage in a dry, sealed environment is paramount.[1]

-

Light: Photodegradation is a potential risk for many complex organic molecules. Supplier recommendations often specify storing the compound in a dark place to prevent light-induced decomposition.[1]

-

Atmosphere: Exposure to atmospheric oxygen and acidic or basic gases can initiate degradation. Storing under an inert atmosphere (e.g., Argon, Nitrogen) provides the most secure environment by displacing reactive gases and moisture.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is a non-negotiable aspect of quality control in peptide synthesis.

Optimal Storage Conditions

To maximize shelf-life and preserve purity, this compound should be stored under the following conditions:

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C | Minimizes thermal degradation and slows hydrolytic reactions.[1] |

| Atmosphere | Sealed tightly under an inert gas (Argon or Nitrogen) | Prevents exposure to moisture and atmospheric contaminants.[1] |

| Light | In a dark place (e.g., amber glass vial inside a cabinet) | Protects against potential photodegradation.[1] |

| Container | Tightly sealed, chemically inert container (e.g., glass vial with a PTFE-lined cap) | Ensures no leaching or reaction with the storage vessel. |

For long-term stability over multiple years, storage at -20°C is a common practice for amino acid derivatives, provided the material is properly sealed to prevent moisture ingress during temperature cycling.[7]

Field-Proven Handling Procedures

-

Equilibration: Before opening, always allow the container to warm to ambient room temperature. This is a critical step to prevent atmospheric moisture from condensing onto the cold powder.

-

Inert Atmosphere: Whenever possible, handle the powder under a gentle stream of an inert gas. For weighing, briefly removing the cap is acceptable, but prolonged exposure should be avoided.

-

Use of Tools: Employ only clean, dry spatulas and weighing instruments. Contamination with residual solvents or moisture can initiate degradation.

-

Resealing: After dispensing the required amount, promptly flush the vial with inert gas, reseal it tightly, and return it to the recommended cold storage conditions.

Protocol for Stability Assessment via HPLC

Verifying the purity of this compound before use, especially if the material has been stored for an extended period, is a prudent quality control measure. High-Performance Liquid Chromatography (HPLC) is the gold standard for this assessment.[8]

Objective

To quantify the purity of a this compound sample and detect the presence of potential degradation products or process-related impurities.

Step-by-Step Methodology

-

System Preparation:

-

Instrument: Utilize an HPLC system equipped with a UV detector.[8]

-

Column: A Reverse-Phase C18 column is typically suitable.

-

Mobile Phase: Prepare a gradient system, commonly using (A) Water with 0.1% TFA and (B) Acetonitrile with 0.1% TFA.

-

Equilibration: Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.

-

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of a suitable solvent (e.g., a 50:50 mixture of Mobile Phase A and B) to create a 1 mg/mL stock solution.[8] Ensure complete dissolution.

-

-

Chromatographic Run:

-

Injection: Inject a standard volume (e.g., 10 µL) of the sample solution.

-

Gradient: Run a linear gradient, for example, from 20% B to 80% B over 20 minutes.

-

Detection: Monitor the elution profile at a suitable wavelength, typically 220 nm or 254 nm, where the benzoyl and carbamate chromophores absorb.

-

-

Data Analysis:

-

Integrate all peaks in the resulting chromatogram.

-

Calculate the purity of this compound using the area percentage method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100[8]

-

A purity level of ≥98.0% is generally considered acceptable for use in synthesis.

-

Caption: Experimental workflow for assessing this compound purity by HPLC.

By implementing these scientifically-grounded storage, handling, and verification procedures, researchers can ensure the stability and integrity of this compound, thereby safeguarding the success and reproducibility of their synthetic endeavors.

References

-

PubChem. Boc-Arg(Z)2-OH. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Aapptec Peptides. Boc-Arg(Z)2-OH [51219-19-3]. [Link]

Sources

- 1. This compound CAS#: 51219-18-2 [amp.chemicalbook.com]

- 2. Boc-Arg(Z) 2-OH | C27H34N4O8 | CID 11731272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Boc-Arg(Z)2-OH ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. peptide.com [peptide.com]

- 7. caymanchem.com [caymanchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Guide to the Synthesis and Purification of Nα-Boc-Nω,Nω'-di-Z-L-arginine (Boc-Arg(Z)₂-OH)

This document provides an in-depth technical guide for the synthesis and purification of Nα-Boc-Nω,Nω'-di-Z-L-arginine, a critical building block in solid-phase peptide synthesis (SPPS). The protocols and rationale described herein are curated from established chemical principles and field-proven methodologies to assist researchers, scientists, and drug development professionals in achieving high-purity material for their synthetic campaigns.

Foundational Principles: The Rationale for Arginine Protection

Arginine's side chain contains a highly basic and nucleophilic guanidinium group, which poses significant challenges during peptide synthesis.[1] To prevent unwanted side reactions, such as branching or reaction with activated carboxyl groups, this functionality must be masked with a "permanent" protecting group that remains stable throughout the peptide chain elongation process.[2][3][4]

Simultaneously, the α-amino group of the arginine monomer must be temporarily protected to control the direction of peptide bond formation. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a classic and robust approach for SPPS.[5] In this context:

-

Nα-Boc Protection: The tert-butoxycarbonyl (Boc) group is used for temporary protection of the α-amino terminus. It is stable to the basic conditions used for coupling but is readily cleaved by moderate acids like trifluoroacetic acid (TFA), allowing for sequential addition of amino acids.[5][6]

-

Nω-Z Protection: The benzyloxycarbonyl (Z or Cbz) group provides robust protection for the guanidinium side chain. Its stability to the acidic conditions used for Boc deprotection makes it an orthogonal protecting group. The Z groups are typically removed during the final cleavage step from the solid support, often using strong acids like anhydrous hydrogen fluoride (HF).[5]

The target molecule, Boc-Arg(Z)₂-OH, is therefore an essential reagent for incorporating arginine into a peptide sequence using the Boc-SPPS strategy.

Synthesis of Boc-Arg(Z)₂-OH: A Step-by-Step Protocol

The synthesis involves a two-stage protection of L-arginine. First, the highly reactive guanidinium group is protected with benzyl chloroformate, followed by the protection of the α-amino group with di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: Synthesis

Materials:

-

L-Arginine

-

Benzyl chloroformate (Z-Cl)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

1,4-Dioxane

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Potassium hydrogen sulfate (KHSO₄) or Citric Acid

-

Deionized water

Procedure:

-

Guanidinium Group Protection (Z-protection):

-

Dissolve L-Arginine in a 1N NaOH solution in a reaction vessel and cool the mixture to 0-5°C in an ice bath with vigorous stirring.

-

In a separate flask, dissolve benzyl chloroformate (approx. 2.2 equivalents) in 1,4-dioxane.

-

Slowly add the benzyl chloroformate solution dropwise to the stirring arginine solution. Concurrently, add a 2N NaOH solution dropwise to maintain the pH of the reaction mixture between 9-10. The simultaneous addition is critical to ensure the amino group remains deprotonated for reaction while preventing hydrolysis of the Z-Cl.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

-

α-Amino Group Protection (Boc-protection):

-

To the resulting solution containing Arg(Z)₂-OH, add di-tert-butyl dicarbonate (approx. 1.1 equivalents).[7]

-

Continue stirring the mixture at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours). The pH should be maintained around 8.0-9.0.

-

-

Work-up and Isolation of Crude Product:

-

Once the reaction is complete, extract the aqueous mixture with a non-polar solvent like pentane or hexane to remove unreacted reagents and by-products.[7]

-

Carefully acidify the combined aqueous layer to a pH of 2-3 using a cold solution of potassium hydrogen sulfate or citric acid.[7] This protonates the carboxylic acid, causing the product to become less water-soluble.

-

Extract the acidified aqueous phase multiple times with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude Boc-Arg(Z)₂-OH, which is often an oil or a semi-solid.[8][9]

-

Synthesis Workflow Diagram

Caption: Workflow for the two-stage protection of L-arginine.

Purification of Boc-Arg(Z)₂-OH

Obtaining high-purity Boc-Arg(Z)₂-OH is paramount for successful peptide synthesis, as impurities can lead to the formation of deletion or modified peptide sequences.[10] While chromatography is an option, crystallization is often a more scalable and efficient method for this particular compound.[11]

Experimental Protocol: Purification by Recrystallization

Principle: This process relies on the differential solubility of the desired compound and impurities in a selected solvent system at varying temperatures. The goal is to dissolve the crude product in a minimal amount of a hot solvent (or solvent mixture) and allow it to cool slowly, promoting the formation of pure crystals while impurities remain in the mother liquor.

Procedure:

-

Solvent Selection: A common and effective solvent system is Ethyl Acetate (EtOAc) and a non-polar anti-solvent like Hexane or Pentane.

-

Dissolution: Transfer the crude oily or semi-solid product to an Erlenmeyer flask. Add a minimal amount of warm ethyl acetate and swirl to dissolve the product completely. Gentle heating (e.g., 40-50°C water bath) may be necessary.

-

Inducing Crystallization:

-

Slowly add hexane dropwise to the warm, stirred solution until it becomes faintly cloudy (the point of saturation).

-

Add a few more drops of warm ethyl acetate until the solution becomes clear again.

-

(Optional but recommended) Add a seed crystal of pure Boc-Arg(Z)₂-OH to encourage crystallization.[8][9]

-

-

Crystal Formation: Cover the flask and allow it to cool slowly to room temperature. Then, place it in a refrigerator or freezer (0 to -20°C) for several hours, or overnight, to maximize crystal precipitation.

-

Isolation and Drying:

-

Collect the white crystalline product by vacuum filtration using a Büchner funnel.[7]

-

Wash the crystals with a small amount of cold hexane to remove any remaining mother liquor.

-

Dry the purified product under a high vacuum at ambient temperature to a constant weight. The final product should be a white, crystalline solid.[7]

-

Purification Data Summary

| Step | Parameter | Description / Rationale | Expected Outcome |

| 1. Dissolution | Solvent System | Ethyl Acetate / Hexane | Product has good solubility in hot EtOAc and poor solubility in cold hexane. |

| 2. Crystallization | Cooling Method | Slow cooling (RT, then 0 to -20°C) | Promotes the formation of larger, purer crystals. |

| 3. Washing | Wash Solvent | Cold Hexane | Removes soluble impurities without dissolving the product crystals. |

| 4. Drying | Method | High Vacuum | Removes residual solvents to yield a dry, free-flowing powder. |

| 5. Quality Control | Analysis | TLC, HPLC, Melting Point | Purity should be ≥98% by TLC/HPLC.[12][13][14] Melting point ~140°C (with decomposition).[12] |

Purification Workflow Diagram

Caption: Recrystallization workflow for the purification of Boc-Arg(Z)₂-OH.

Conclusion

The successful synthesis of high-purity Boc-Arg(Z)₂-OH is a foundational step for the incorporation of arginine in Boc-based solid-phase peptide synthesis. The procedures outlined in this guide emphasize control over reaction conditions, particularly pH, and employ a robust crystallization method for purification. By understanding the causality behind each step—from the orthogonal nature of the protecting groups to the principles of recrystallization—researchers can reliably produce material of the high quality required for the synthesis of complex and therapeutically relevant peptides.

References

- Title: Protecting Groups in Peptide Synthesis: A Detailed Guide Source: Google Cloud URL

- Title: Protecting Groups in Peptide Synthesis Source: Biosynth URL

- Title: Protecting Groups in Peptide Synthesis - PubMed Source: NIH URL

- Title: Ch27 : Peptide synthesis Source: University of Calgary URL

- Title: Peptide synthesis - Wikipedia Source: Wikipedia URL

- Title: Boc-Arg(di-Z)

- Title: Boc-Arg(Z)

- Title: Synthetic procedure for preparing αN,ωN,ω′N-tris(tert-butoxycarbonyl)

-

Title: L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]- Source: Organic Syntheses Procedure URL: [Link]

- Title: Methods for the synthesis of arginine-containing peptides Source: Google Patents URL

-

Title: Boc-Arg(Z)2-OH | C27H34N4O8 Source: PubChem - NIH URL: [Link]

-

Title: Boc-Arg(Z)2-OH, >=98.0% (TLC) | 15493-2.5G Source: SIGMA-ALDRICH | SLS URL: [Link]

-

Title: Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis Source: PMC - NIH URL: [Link]

- Title: Crystallization method of Boc-amino acid Source: Google Patents URL

-

Title: Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? Source: ResearchGate URL: [Link]

-

Title: impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis Source: Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry URL: [Link]

-

Title: Crystallization method of Boc-amino acid Source: Eureka | Patsnap URL: [Link]

-

Title: Purification of the product by silica gel column chromatography Source: Scholars Research Library - Der Pharma Chemica URL: [Link]

-

Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 3. biosynth.com [biosynth.com]

- 4. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 6. EP1968995A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 9. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]

- 10. ajpamc.com [ajpamc.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. Boc-Arg(Z)2-OH ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 13. scientificlabs.co.uk [scientificlabs.co.uk]

- 14. Boc-Arg(Z)2-OH ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

A Senior Application Scientist's In-Depth Technical Guide to the Safe Handling of Boc-Arg(Z)-OH

For the modern researcher and drug development professional, Boc-Arg(Z)-OH, including its variants like Nα-Boc-Nδ,Nω-di-Z-L-arginine, is a cornerstone reagent in peptide synthesis. Its utility in creating complex peptide structures is well-established. However, a comprehensive understanding of its safety profile is paramount to ensuring a secure and productive research environment. This guide provides an in-depth analysis of the available safety data for this compound, offering a framework for its safe handling, storage, and emergency response, even in the context of incomplete toxicological and ecological data.

Compound Identification and Physicochemical Properties

A precise understanding of a chemical's identity and physical properties is the foundation of a robust safety assessment. This compound is a derivative of the amino acid L-arginine, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the guanidino side chain is protected by one or two benzyloxycarbonyl (Z or Cbz) groups. This dual protection strategy is integral to its function in controlled peptide synthesis.

Key identifiers and properties are summarized below:

| Property | Data |

| Chemical Names | Nα-(tert-Butoxycarbonyl)-Nω-(benzyloxycarbonyl)-L-arginine; Boc-Arg(Cbz)-OH; (S)-5-(3-((Benzyloxy)carbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid[1]; Nα-Boc-Nδ,Nω-di-Z-L-arginine[2] |

| CAS Numbers | 51219-18-2 (mono-Z derivative)[1], 51219-19-3 (di-Z derivative)[2] |

| Molecular Formula | C₂₇H₃₄N₄O₈ (di-Z derivative)[2][3] |

| Molecular Weight | 542.58 g/mol (di-Z derivative)[2][3] |

| Appearance | White to off-white or beige powder/crystalline solid |

| Melting Point | Approximately 140 °C (with decomposition)[2] |

| Density | ~1.255 g/cm³[1] |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.[4] Limited data available for aqueous solubility. |

| Storage Class | 11 - Combustible Solids[2] |

The combustible nature of this solid and its fine powder form are critical factors influencing handling procedures, particularly concerning dust control and ignition sources.

Hazard Identification: Navigating the Data Gaps

A conspicuous aspect of the safety profile for this compound is the frequent reporting of "no data available" across multiple hazard categories in Safety Data Sheets (SDS). While this may suggest a lack of classification under the Globally Harmonized System (GHS), it is crucial to interpret this not as an absence of hazard, but as a lack of comprehensive testing.

Key Insight: For a research chemical with an incomplete toxicological profile, a conservative approach is warranted. It should be handled as a potentially hazardous substance until more definitive data becomes available. The primary physical hazard identified is its combustibility.[2]

The logical workflow for handling this substance is therefore dictated by mitigating exposure to a compound with unknown long-term effects and preventing conditions that could lead to combustion.

Sources

A Comprehensive Spectroscopic Guide to Nα-Boc-Nω,Nω'-di-Z-L-arginine (Boc-Arg(Z)₂-OH)

This technical guide provides an in-depth analysis of the spectroscopic data for Nα-(tert-Butoxycarbonyl)-Nω,Nω'-bis(benzyloxycarbonyl)-L-arginine, commonly referred to as Boc-Arg(Z)₂-OH. This compound is a critical building block in solid-phase peptide synthesis (SPPS), where the careful protection of the reactive arginine side chain is paramount.[1][2] Unambiguous characterization of this reagent is essential for ensuring the fidelity of peptide synthesis. This document will detail the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, explain the underlying principles of spectral interpretation, and provide field-proven protocols for data acquisition.

It is important to note that the common nomenclature "Boc-Arg(Z)-OH" can be ambiguous. The scientifically precise and commercially available derivative is Nα-Boc-Nω,Nω'-di-Z-L-arginine (Boc-Arg(Z)₂-OH), with the CAS Number 51219-19-3, which will be the focus of this guide.[1][3][4][5][6]

Molecular Structure and its Spectroscopic Implications

A thorough understanding of the molecular structure of Boc-Arg(Z)₂-OH is the foundation for interpreting its spectroscopic data. The molecule possesses several key functional groups that give rise to characteristic signals in NMR and IR spectroscopy:

-

Boc Protecting Group: The tert-butoxycarbonyl group at the α-amine.

-

Z Protecting Groups: Two benzyloxycarbonyl (Z) groups on the guanidinium side chain.

-

Arginine Backbone: The chiral α-carbon, methylene groups of the side chain (β, γ, δ), and the carboxylic acid.

-

Guanidinium Group: The central carbon atom of the arginine side chain, protected by the Z groups.

The presence of these groups, each with a unique electronic environment, allows for a detailed structural elucidation through spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the detailed structural analysis of molecules like Boc-Arg(Z)₂-OH, providing precise information about the chemical environment of each proton and carbon atom.[7]

¹H NMR Spectroscopy

The ¹H NMR spectrum of Boc-Arg(Z)₂-OH is expected to show distinct signals for each proton. The chemical shifts are influenced by the electronegativity of adjacent atoms and the overall molecular structure.

Table 1: Expected ¹H NMR Chemical Shifts for Boc-Arg(Z)₂-OH

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Boc (t-butyl) | ~1.44 | Singlet (s) | 9 protons, characteristic singlet for the Boc group.[8] |

| Arginine β, γ-CH₂ | ~1.50 - 1.90 | Multiplet (m) | Overlapping signals from the side chain methylene groups. |

| Arginine δ-CH₂ | ~3.10 - 3.40 | Multiplet (m) | Shifted downfield due to proximity to the guanidinium group. |

| Arginine α-CH | ~4.10 - 4.40 | Multiplet (m) | Chiral center, coupled to β-protons and NH. |

| Z (CH₂) | ~5.10 | Singlet (s) | 4 protons from the two benzylic CH₂ groups. |

| Z (Aromatic) | ~7.35 | Multiplet (m) | 10 protons from the two phenyl rings. |

| α-NH | Variable | Broad Singlet (br s) | Chemical shift is dependent on solvent and concentration. |

| COOH | Variable | Broad Singlet (br s) | Typically downfield, highly dependent on solvent and concentration. |

Note: Predicted chemical shifts are based on typical values for these functional groups in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Table 2: Expected ¹³C NMR Chemical Shifts for Boc-Arg(Z)₂-OH

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| Boc (CH₃) | ~28.4 | Characteristic signal for the methyl carbons of the Boc group.[7] |

| Arginine γ-C | ~25.0 | |

| Arginine β-C | ~29.0 | |

| Arginine δ-C | ~40.0 | Shifted downfield by the adjacent nitrogen. |

| Arginine α-C | ~53.0 | Chiral carbon. |

| Z (CH₂) | ~67.0 | Benzylic carbon. |

| Boc (Quaternary C) | ~80.0 | Quaternary carbon of the Boc group.[7] |

| Z (Aromatic C) | ~127-136 | Multiple signals for the aromatic carbons. |

| Boc (C=O) | ~156.0 | Carbonyl of the Boc group.[7] |

| Z (C=O) | ~157.0 | Carbonyl of the Z groups. |

| Guanidinium C | ~163.0 | Central carbon of the protected guanidinium group.[7] |

| COOH | ~174-176 | Carboxylic acid carbonyl.[7] |

Note: Predicted chemical shifts are based on typical values for these functional groups in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For Boc-Arg(Z)₂-OH, the IR spectrum will be dominated by the vibrations of the carbonyl groups and N-H bonds.

Table 3: Expected IR Absorption Bands for Boc-Arg(Z)₂-OH

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| O-H (Carboxylic Acid) | 2500-3300 | Broad | O-H Stretch |

| N-H (Amide/Guanidinium) | 3100-3400 | Medium | N-H Stretch[9] |

| C-H (Aromatic) | 3000-3100 | Medium | C-H Stretch |

| C-H (Aliphatic) | 2850-2980 | Medium | C-H Stretch |

| C=O (Carboxylic Acid) | 1700-1725 | Strong | C=O Stretch |

| C=O (Urethane - Boc, Z) | 1680-1720 | Strong | C=O Stretch |

| C=N (Guanidinium) | 1650-1680 | Strong | C=N Stretch[9] |

| N-H (Bend) | 1550-1650 | Medium | N-H Bend[9] |

| C=C (Aromatic) | 1450-1600 | Medium | C=C Stretch |

The presence of multiple carbonyl groups (Boc, Z, and carboxylic acid) will likely result in a broad, strong absorption band in the 1680-1725 cm⁻¹ region.

Experimental Protocols

To ensure high-quality, reproducible data, the following experimental protocols are recommended.

NMR Spectroscopy Protocol

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural verification of Boc-Arg(Z)₂-OH.

Materials:

-

Boc-Arg(Z)₂-OH (5-10 mg)

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.6-0.7 mL)

-

NMR tube

Instrumentation:

-

400 MHz (or higher) NMR spectrometer

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of Boc-Arg(Z)₂-OH and dissolve it in approximately 0.6 mL of the chosen deuterated solvent directly in the NMR tube. Ensure the sample is fully dissolved.[7]

-

Instrument Setup: Tune and shim the spectrometer according to standard procedures to achieve optimal resolution and lineshape.

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Set the spectral width to approximately 16 ppm, centered around 6 ppm.

-

Acquire 16-64 scans with a relaxation delay of 1-2 seconds.[7]

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled single-pulse experiment.

-

Set the spectral width to approximately 220 ppm, centered around 100 ppm.

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, with a relaxation delay of 2-5 seconds.[7]

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[7]

-

IR Spectroscopy Protocol

Objective: To obtain the infrared spectrum of Boc-Arg(Z)₂-OH to identify its functional groups.

Materials:

-

Boc-Arg(Z)₂-OH (1-2 mg)

-

Potassium Bromide (KBr, spectroscopic grade) or an Attenuated Total Reflectance (ATR) accessory.

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer

Procedure (using ATR):

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the powdered Boc-Arg(Z)₂-OH onto the ATR crystal and apply pressure to ensure good contact.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Visualizations

Molecular Structure of Boc-Arg(Z)₂-OH

Caption: Molecular structure of Boc-Arg(Z)₂-OH.

Spectroscopic Characterization Workflow

Caption: Workflow for spectroscopic analysis.

Conclusion

The combination of NMR and IR spectroscopy provides a robust and comprehensive method for the structural characterization of Boc-Arg(Z)₂-OH. By understanding the expected spectroscopic data and following rigorous experimental protocols, researchers can confidently verify the identity and purity of this essential reagent, ensuring the successful synthesis of high-quality peptides for research and drug development.

References

- Benchchem. Characterization of Boc-Arg(Boc)2-OH: A Comprehensive Guide to 1H and 13C NMR Spectral Interpretation.

- Sigma-Aldrich. Boc-Arg(di-Z)-OH Novabiochem 51219-19-3.

- The Royal Society of Chemistry. †Electronic Supplementary Information (ESI).

- Aapptec Peptides. Boc-Arg(Z)2-OH [51219-19-3].

- Sigma-Aldrich. Boc-Arg(Z)2-OH = 98.0 TLC 51219-19-3.

- SpectraBase. Boc-Arg-OH - Optional[1H NMR] - Spectrum.

- MedChemExpress. Boc-Arg(di-Z)-OH | Amino Acid Derivative.

- ChemRxiv. Synthesis of Selectively 13C/2H/15N-Labelled Arginine to Probe Protein Conformation and Interaction by NMR Spectroscopy.

- Chem-Impex. Nα-Boc-Nω,Nω-bis-Z-L-arginine.

-

ResearchGate. Synthetic procedure for preparing αN,ωN,ω′N-tris(tert-butoxycarbonyl)-l-arginine and the obtained product 10. Available from:

- Sigma-Aldrich. Boc-Arg(Pbf)-OH = 98.0 TLC 200124-22-7.

- ResearchGate. 1 H-NMR spectrum of N-Boc glutamic acid. | Download Scientific Diagram.

- MDPI. 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b.

- ChemicalBook. Z-LYS(BOC)-OH(2389-60-8) 1H NMR spectrum.

- ChemicalBook. BOC-GLU(OBZL)-OH DCHA(13574-84-0) 13C NMR spectrum.

- Sigma-Aldrich. Boc-Arg-OH 13726-76-6.

- Sigma-Aldrich. Boc-Arg(Z)2-OH = 98.0 TLC 51219-19-3.

- ResearchGate. Spectroscopic studies of L-arginine molecule.

- Chem-Impex. Nα-Boc-Nω-Z-L-arginine.

- Aapptec Peptides. Boc-Arg(Tos)-OH [13836-37-8].

- ChemicalBook. Z-ARG(Z)2-OH(14611-34-8)IR1.

- Sigma-Aldrich. Boc-Arg(Z)2-OH = 98.0 TLC 51219-19-3.

- NIH. Infrared Spectroscopy of Cationized Arginine in the Gas Phase: Direct Evidence for the Transition from Nonzwitterionic to Zwitterionic Structure.

Sources

- 1. Boc-Arg(di-Z)-OH Novabiochem 51219-19-3 [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. peptide.com [peptide.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Boc-Arg(Z)2-OH = 98.0 TLC 51219-19-3 [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

The Benzyloxycarbonyl (Z) Group in Arginine Protection: A Technical Guide for Advanced Peptide Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Arginine Conundrum in Peptide Chemistry

Arginine, a cornerstone of many biologically active peptides, presents a unique and persistent challenge in synthetic peptide chemistry. Its side chain features the guanidinium group, a highly basic (pKa ≈ 12.5) and nucleophilic moiety that remains protonated under most physiological conditions.[1] While essential for biological function, this reactivity necessitates robust protection during peptide synthesis to prevent undesirable side reactions, such as acylation of the guanidino nitrogen, δ-lactam formation, and solubility issues.[1][2] The choice of protecting group for arginine is therefore a critical decision that profoundly impacts the efficiency, purity, and ultimate success of a synthetic strategy.

This guide provides an in-depth examination of the benzyloxycarbonyl (Z or Cbz) group, a classic and still highly relevant tool for the protection of the arginine side chain. We will explore the mechanistic underpinnings of its protective function, provide detailed experimental protocols for its application and removal, and offer a comparative analysis against other common arginine protecting groups to inform strategic decisions in complex peptide synthesis.

The Mechanism of Guanidinium Protection by the Z-Group

The efficacy of the benzyloxycarbonyl group in taming the reactive nature of the arginine side chain lies in its ability to decrease the nucleophilicity and basicity of the guanidinium moiety. This is typically achieved by reacting both terminal (ω and ω') nitrogens of the guanidino group with benzyl chloroformate, leading to the formation of a di-substituted derivative, most commonly Nα-protected-Nω,Nω'-bis(benzyloxycarbonyl)-L-arginine (e.g., Z-Arg(Z)₂-OH).[3]

The protective mechanism is twofold:

-

Electronic Withdrawal: The two electron-withdrawing carbonyl functions of the Z groups pull electron density away from the guanidinium nitrogens. This delocalization significantly reduces the availability of the lone pair of electrons on the nitrogens, thereby diminishing their nucleophilicity and preventing unwanted acylation during peptide coupling steps.

-

Steric Hindrance: The bulky benzyl groups sterically encumber the guanidinium moiety, physically blocking the approach of coupling reagents and other electrophiles.

This dual-mode of action effectively "neutralizes" the guanidino group, rendering it compatible with the reaction conditions of peptide synthesis.

Caption: Mechanism of Arginine Guanidinium Group Protection by Z-Groups.

Synthesis of Nα,Nω,Nω'-Tris(benzyloxycarbonyl)-L-arginine (Z-Arg(Z)₂-OH)

The preparation of tris-protected arginine is a crucial first step for its use in solution-phase synthesis. While several routes exist, a common strategy involves the guanidinylation of a suitably protected ornithine precursor.[4] An alternative and more direct approach starts from L-arginine itself. The following is a representative protocol.

Experimental Protocol: Synthesis of Z-Arg(Z)₂-OH

Materials:

-

L-Arginine

-

Benzyl Chloroformate (Cbz-Cl)

-

Sodium Hydroxide (NaOH)

-

Dioxane

-

Water (deionized)

-

Diethyl ether

-

Ethyl acetate

-

Hexanes

-

Hydrochloric Acid (HCl)

-

Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve L-Arginine (1 equivalent) in 2 M NaOH (aq) in a round-bottom flask equipped with a magnetic stirrer, and cool the solution in an ice bath to 0-5 °C.

-

Protection Reaction: While vigorously stirring, add Benzyl Chloroformate (approx. 3.5-4.0 equivalents) and a 2 M NaOH solution concurrently and dropwise to the flask. Maintain the temperature below 5 °C and the pH between 9-10 throughout the addition. The simultaneous addition is critical to ensure the arginine remains in solution and to neutralize the HCl generated.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), using a suitable solvent system (e.g., Chloroform:Methanol:Acetic Acid, 90:8:2).

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether (2x) to remove excess benzyl chloroformate and benzyl alcohol.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with cold 2 M HCl. The product, Z-Arg(Z)₂-OH, will precipitate as a white solid or oil.

-

Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude Z-Arg(Z)₂-OH can be purified by crystallization, typically from a solvent system like ethyl acetate/hexanes, to yield a white, solid product.

Deprotection of Z-Protected Arginine

The removal of the Z group(s) from the arginine side chain is a critical final step. The choice of method depends on the overall synthetic strategy and the presence of other sensitive functional groups within the peptide. The primary methods are catalytic hydrogenation, catalytic transfer hydrogenation, and acidolysis.

Catalytic Hydrogenolysis

This is often the cleanest and most preferred method for Z group removal, as the byproducts are toluene and carbon dioxide, which are easily removed.

Materials:

-

Z-protected peptide

-

Palladium on Carbon (Pd/C, 10% w/w)

-

Methanol (MeOH) or other suitable solvent (e.g., DMF, acetic acid)

-

Hydrogen (H₂) gas supply (balloon or cylinder)

-

Filtration aid (e.g., Celite®)

Procedure:

-

Dissolution: Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol) in a reaction flask.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is typically 10-20 mol% relative to the substrate, but can be as high as a 1:1 weight ratio for difficult substrates.

-

Hydrogenation: Purge the flask with nitrogen, then introduce hydrogen gas (typically at 1-4 atm or via a balloon).

-

Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.

-

Filtration: Upon completion, carefully purge the flask with nitrogen to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric upon drying; do not allow the filter cake to dry completely in the air. Keep it wet with solvent.

-

Work-up: Wash the filter cake with the reaction solvent. Concentrate the combined filtrates under reduced pressure to obtain the deprotected peptide.

Catalytic Transfer Hydrogenation (CTH)

CTH offers a convenient alternative to using pressurized hydrogen gas, employing a hydrogen donor in the presence of a catalyst. Ammonium formate is a common and effective hydrogen donor.[5]

Materials:

-

Z-protected peptide

-

Palladium on Carbon (Pd/C, 10% w/w)

-

Ammonium Formate (HCOONH₄)

-

Methanol (MeOH) or DMF

-

Filtration aid (e.g., Celite®)

Procedure:

-

Setup: In a round-bottom flask, suspend the Z-protected peptide and 10% Pd/C (typically 1/5 to 1/10 the weight of the peptide) in methanol or DMF.

-

Hydrogen Donor Addition: Add ammonium formate (2-4 equivalents per Z group) to the stirred suspension.

-

Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within 1-3 hours. Monitor progress by TLC or LC-MS.

-

Filtration and Work-up: Filter the reaction through Celite® as described in the hydrogenolysis protocol. Evaporate the filtrate to dryness. To remove excess ammonium formate, the residue can be dissolved in an organic solvent and washed with saturated NaCl solution, or purified directly via chromatography or dialysis if it is a larger peptide.

Acidolysis with Hydrogen Bromide in Acetic Acid (HBr/AcOH)

This is a harsh, non-reductive method suitable for peptides that are sensitive to hydrogenation (e.g., containing Cys or Met residues) but stable to strong acid.

Safety Precaution: Hydrogen bromide in acetic acid is highly corrosive and toxic.[6][7][8][9] This procedure must be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Have a neutralizer (e.g., sodium bicarbonate solution) readily available.

Materials:

-

Z-protected peptide

-

Hydrogen bromide in acetic acid (typically 33% w/w solution)

-

Glacial acetic acid (optional, for dissolution)

-

Scavenger (e.g., thioanisole, optional for protecting sensitive residues)

-

Anhydrous diethyl ether

Procedure:

-

Dissolution: Dissolve the Z-protected peptide in a minimal amount of glacial acetic acid if necessary. If the peptide contains sensitive residues like Met or Trp, add a scavenger such as thioanisole.

-

Acid Treatment: Cool the solution in an ice bath. Slowly add the 33% HBr/AcOH solution.

-

Reaction: Stir the mixture at room temperature for 30-90 minutes. Monitor the reaction by TLC or LC-MS.

-

Precipitation: Once the reaction is complete, precipitate the deprotected peptide by adding the reaction mixture dropwise to a large volume of cold, stirred, anhydrous diethyl ether.

-

Isolation: Collect the precipitated peptide hydrobromide salt by filtration or centrifugation. Wash the solid with fresh anhydrous diethyl ether to remove residual acid and byproducts.

-

Drying: Dry the product under vacuum.

Caption: Deprotection Pathways for Z-Protected Arginine.

Comparative Analysis and Strategic Considerations

The Z group is part of a larger arsenal of arginine protecting groups. Its selection over alternatives like Tosyl (Tos), Pentamethyldihydrobenzofuran-sulfonyl (Pbf), or Pentamethylchroman-sulfonyl (Pmc) depends on the overall synthetic strategy, particularly whether a Boc/Bzl or Fmoc/tBu approach is used.

| Protecting Group | Structure Type | Deprotection Conditions | Stability | Common Application | Key Disadvantages |

| Z (Cbz) | Carbamate | H₂/Pd-C; HBr/AcOH; Na/liq. NH₃ | Stable to mild acid (TFA) and base. | Solution-phase synthesis; Boc/Bzl strategy. | Requires harsh deprotection (strong acid or hydrogenation); not fully orthogonal to Bzl esters.[10] |

| Tos (Tosyl) | Sulfonyl | Strong acid (HF, TFMSA) | Very stable to acid (TFA) and base. | Boc/Bzl solid-phase synthesis. | Requires very strong, hazardous acids for cleavage; can cause side reactions with Trp.[10] |

| Pbf | Sulfonyl | Moderate acid (TFA) | Labile to TFA; stable to base. | Fmoc/tBu solid-phase synthesis. | Can be difficult to remove from multiple-Arg peptides; expensive.[1][11][12] |

| Pmc | Sulfonyl | Moderate acid (TFA) | More stable than Pbf to TFA; stable to base. | Fmoc/tBu solid-phase synthesis. | Requires longer/stronger TFA treatment than Pbf; risk of Trp alkylation.[13] |

| NO₂ (Nitro) | Nitroguanidine | H₂/Pd-C; SnCl₂ | Stable to strong acid (HF) and base. | Historically used in Boc/Bzl strategy. | Hydrogenolysis can be slow and lead to side products; reduction can be sequence-dependent.[1][10] |

Strategic Insights:

-

Solution-Phase vs. Solid-Phase: The Z group's stability to the trifluoroacetic acid (TFA) used in Boc-SPPS for Nα-deprotection, and its stability to the piperidine used in Fmoc-SPPS, would seem to make it versatile. However, its primary deprotection methods (hydrogenation or strong acidolysis with HBr/AcOH) are often incompatible with standard solid-phase linkers and other side-chain protecting groups. For instance, hydrogenation is difficult to perform efficiently on a solid support, and HBr/AcOH would cleave most standard linkers. This is why Z-protection of arginine is predominantly used in solution-phase synthesis , where the protected peptide fragments can be isolated and deprotected under optimal conditions before subsequent coupling.[10]

-

Orthogonality in Boc/Bzl Strategy: In a Boc/Bzl strategy, the Z group on the arginine side chain is not fully orthogonal to benzyl (Bzl) esters or ethers on other side chains, as both are removed by hydrogenolysis. However, it is orthogonal to the Nα-Boc group, which is removed by TFA. This allows for the synthesis of fully protected peptide fragments that can be deprotected globally in a final step.

Troubleshooting Deprotection

Even with established protocols, challenges can arise during the deprotection of Z-protected arginine.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Deprotection | Catalyst Poisoning: Sulfur-containing residues (Cys, Met) or impurities can poison the Pd catalyst.[14] | Use purified reagents. Consider pre-treating the substrate with a scavenger resin. Increase catalyst loading. |

| Poor Catalyst Activity: Catalyst is old or of low quality. | Use fresh, high-quality catalyst. | |

| Steric Hindrance: The Z-group is sterically inaccessible in a folded peptide. | Increase reaction temperature/pressure. Switch to acidolytic deprotection (HBr/AcOH). | |

| Side Product Formation | Ornithine Formation: Cleavage of the guanidinium group itself under harsh acidic conditions or prolonged hydrogenation.[14] | Use the mildest effective deprotection conditions. Minimize reaction time. |

| Low Yield | Product Adsorption to Catalyst: The polar, deprotected peptide adsorbs strongly to the Pd/C catalyst. | After filtration, wash the catalyst thoroughly with polar solvents (water, dilute acetic acid) to recover the product. |

Conclusion

The benzyloxycarbonyl (Z) group remains a powerful and reliable choice for the protection of the arginine side chain, particularly within the domain of solution-phase peptide synthesis. Its ability to effectively mask the guanidinium group through both electronic and steric effects ensures clean coupling reactions. While its deprotection requires conditions that limit its utility in standard solid-phase protocols, a thorough understanding of the available cleavage methods—catalytic hydrogenolysis, transfer hydrogenation, and acidolysis—allows the synthetic chemist to strategically integrate Z-protected arginine into complex synthetic routes. By carefully considering the overall synthetic strategy and potential side reactions, researchers can leverage the Z group to successfully navigate the arginine conundrum and achieve their target peptides with high purity and efficiency.

References

- BenchChem. (2025).

- Thermo Fisher Scientific. (2022). SAFETY DATA SHEET: Hydrogen bromide, 33% w/w solution in acetic acid.

- BenchChem. (2025). A Comparative Analysis of Arginine Protecting Groups on Peptide Purity. BenchChem.

-

Albericio, F., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences, 21(12), 4464. Available from: [Link]

- Sdfine. (n.d.). hydrobromic acid 33% soln. in glacial acetic acid.

- Fisher Scientific. (2023). SAFETY DATA SHEET: Hydrogen bromide, 33 wt% solution in glacial acetic acid.

- Fisher Scientific. (2023). SAFETY DATA SHEET: Hydrogen bromide, 33 wt% solution in glacial acetic acid.

- TCI AMERICA. (2018). Hydrogen Bromide (30% in Acetic Acid, ca. 5.1mol/L) [for Peptide research].

- MedChemExpress. (n.d.). Z-Arg(Z)2-OH.

-

Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1026 - Fmoc-Arg(Pmc). Available from: [Link]

-

Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

-

Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Available from: [Link]

- Gowda, D. C., et al. (2000). Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Indian Journal of Chemistry - Section B, 39B(7), 504-508.

- Chem-Impex. (n.d.). Nα,Nω,Nω'-Tris-Boc-L-arginine.

- Mesa Labs. (n.d.). SPPS Tips For Success Handout.

-

Carter, J. (2022). Response to "Do I need to protect Fmoc-Arg in solid phase peptide synthesis?". ResearchGate. Available from: [Link]

- Fields, G. B. (Ed.). (2007). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- PubMed. (1981). The denaturing effectiveness of guanidinium, carbamoylguanidinium, and guanylguanidinium salts. PubMed.

-

Izdebski, J., et al. (2005). New tris-alkoxycarbonyl arginine derivatives for peptide synthesis. Journal of Peptide Science, 11(1), 60-64. Available from: [Link]

- Albericio, F., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. MDPI.

- Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.

- Albericio, F., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis.

-

National Center for Biotechnology Information. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Available from: [Link]

- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.

- Al-Taie, Z. S., et al. (2022). N-Carbamate protected amino acid derived guanidine organocatalysts.

- Farmacia Journal. (n.d.).

-

Ott, M., et al. (2020). Synthesis of Selectively 13C/2H/15N‐ Labeled Arginine to Probe Protein Conformation and Interaction by NMR Spectroscopy. Chemistry – A European Journal, 26(4), 827-831. Available from: [Link]

- ChemUniverse. (n.d.). Z-ARG(Z)2-OH [P48391].

-

Banik, B. K. (2004). Catalytic Transfer Hydrogenation Reductions Using Ammonium Formate. A Review. Zenodo. Available from: [Link]

- Alfei, S., & Castellaro, S. (2018). Synthetic procedure for preparing αN,ωN,ω′N-tris(tert-butoxycarbonyl)-l-arginine and the obtained product 10.

- De Vos, D., et al. (2018).

-

Tamura, M., et al. (2014). Catalytic hydrogenation of amino acids to amino alcohols with complete retention of configuration. Chemical Communications, 50(50), 6656-6659. Available from: [Link]

-

Spatola, A. F., & Anwer, M. K. (1987). Applications of ammonium formate-catalytic transfer hydrogenation. Part V (1). Transfer hydrogenolysis of peptides containing p-chlorophenylalanine as a convenient method for preparation of deuterium labeled peptides. International Journal of Peptide and Protein Research, 30(4), 489-497. Available from: [Link]

- National Center for Biotechnology Information. (2020). Combination of guanidinium and quaternary ammonium polymers with distinctive antimicrobial mechanisms achieving a synergistic antimicrobial effect. PubMed.

- Tamura, M., et al. (2014). ChemInform Abstract: Catalytic Hydrogenation of Amino Acids to Amino Alcohols with Complete Retention of Configuration.

-

Scattolin, T., et al. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(21), 3736-3740. Available from: [Link]

- Gowda, D. C. (2003). Catalytic Transfer Hydrogenation of Imines to Secondary Amines Using Inexpensive Commercial Zinc Dust and Ammonium Formate.

- Gowda, D. C., et al. (2000). [PDF] Ammonium Formate Catalytic Transfer Hydrogenation: A Convenient Method for Removal of Halogenated Benzyloxycarbonyl and Benzyl Protecting Groups in Peptide Synthesis. Semantic Scholar.

- Tomishige, K., et al. (2014).

-

National Center for Biotechnology Information. (n.d.). Carbamate Toxicity. Available from: [Link]

- ChemicalBook. (n.d.). H-ARG(Z)2-OH synthesis.

Sources

- 1. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biotage.com [biotage.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. New tris-alkoxycarbonyl arginine derivatives for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. zenodo.org [zenodo.org]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. peptide.com [peptide.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. peptide.com [peptide.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to Boc-Arg(Z)₂-OH: Commercial Sourcing, Pricing, and Strategic Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of arginine into peptide sequences is fundamental to the synthesis of a vast array of biologically active molecules. Its guanidinium side chain, which is protonated under physiological conditions, is often crucial for receptor binding, cell penetration, and overall therapeutic efficacy. However, the high basicity and nucleophilicity of this functional group pose significant challenges during solid-phase peptide synthesis (SPPS), necessitating robust protection to prevent unwanted side reactions.

This technical guide provides an in-depth analysis of Nα-Boc-Nω,Nω'-bis(benzyloxycarbonyl)-L-arginine, commonly referred to as Boc-Arg(Z)₂-OH. As a Senior Application Scientist, this document aims to move beyond a simple cataloging of suppliers and prices to offer field-proven insights into the strategic selection, quality assessment, and effective utilization of this critical reagent in drug discovery and development. We will explore the causality behind its use, its advantages and disadvantages compared to other arginine derivatives, and provide actionable protocols for its successful implementation.

The Strategic Role of Boc-Arg(Z)₂-OH in Peptide Synthesis

The choice of a protecting group for arginine's side chain is a critical decision in peptide synthesis. In the context of Boc/Bzl (tert-butyloxycarbonyl/benzyl) chemistry, several options exist, each with a unique profile of stability and lability. Boc-Arg(Z)₂-OH distinguishes itself by employing two benzyloxycarbonyl (Z) groups to shield the guanidinium moiety.